4-(2-Bromoethyl)morpholine
Overview
Description
4-(2-Bromoethyl)morpholine is a useful research compound. Its molecular formula is C6H12BrNO and its molecular weight is 194.07 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
4-(2-Bromoethyl)morpholine is an organic compound that is primarily used as a reagent and intermediate in organic synthesis . .
Mode of Action
The compound is used in organic synthesis reactions for bromination, substitution, and amination . It interacts with other molecules in these reactions to form new compounds. The exact mode of action would depend on the specific reaction conditions and the molecules it is reacting with.
Pharmacokinetics
Given its chemical structure, it is predicted to have a density of 1393±006 g/cm3 and a boiling point of 2199±250 °C .
Result of Action
The result of the action of this compound would depend on the specific reactions it is used in. As a reagent and intermediate in organic synthesis, it can contribute to the formation of a wide range of organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For example, it is stable under normal temperatures but can become unstable when exposed to high temperatures, strong acids, or strong bases . It is also recommended to be stored in an inert atmosphere and in a freezer, under -20°C .
Biochemical Analysis
Biochemical Properties
4-(2-Bromoethyl)morpholine plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various biomolecules, including enzymes and proteins, through covalent bonding. The bromine atom in this compound can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition or modification . This interaction can alter the enzyme’s activity, affecting various biochemical pathways.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modify proteins involved in signal transduction, leading to altered cellular responses. Additionally, this compound can impact gene expression by modifying transcription factors or other regulatory proteins . These changes can result in altered cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The bromine atom in the compound can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation . This interaction can result in changes in enzyme activity, affecting various biochemical pathways. Additionally, this compound can modify transcription factors, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity . Additionally, long-term exposure to the compound can result in changes in cellular function, including altered gene expression and metabolism.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to increased toxicity . At lower doses, this compound can have beneficial effects, such as enzyme inhibition or activation. At higher doses, the compound can cause adverse effects, including cellular toxicity and altered metabolism .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels. Additionally, this compound can influence the activity of enzymes involved in metabolic pathways, leading to changes in metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . Additionally, the distribution of this compound can be influenced by its chemical properties, such as solubility and stability .
Subcellular Localization
This compound can localize to specific subcellular compartments, affecting its activity and function. The compound can be directed to specific organelles through targeting signals or post-translational modifications . This subcellular localization can influence the compound’s interaction with biomolecules and its overall activity within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(2-Bromoethyl)morpholine is typically synthesized through the reaction of 2-chloroethyl bromide with morpholine. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under controlled temperature conditions. The general reaction scheme is as follows:
2-chloroethyl bromide+morpholine→this compound
The reaction mixture is then subjected to purification processes, including drying and removal of impurities, to obtain the desired product with high purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure maximum yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Bromoethyl)morpholine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation: The morpholine ring can be oxidized to form N-oxides under specific conditions.
Reduction: The compound can be reduced to form the corresponding ethylmorpholine derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products:
Nucleophilic Substitution: Products include azidoethylmorpholine, thiocyanatoethylmorpholine, and methoxyethylmorpholine.
Oxidation: The major product is this compound N-oxide.
Reduction: The major product is 4-(2-Ethyl)morpholine.
Scientific Research Applications
4-(2-Bromoethyl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various heterocyclic compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: this compound is used in the production of dyes, agrochemicals, and other industrial chemicals[][4].
Comparison with Similar Compounds
- 2-(4-Morpholine)ethyl bromide
- N-Formylmorpholine
- 4-(2-Chloroethyl)morpholine
Comparison: 4-(2-Bromoethyl)morpholine is unique due to the presence of a bromine atom, which makes it more reactive compared to its chloro and formyl counterparts. This increased reactivity allows for a broader range of chemical transformations, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
4-(2-bromoethyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrNO/c7-1-2-8-3-5-9-6-4-8/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMXEDZZSWLXPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363618 | |
Record name | 4-(2-bromoethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89583-07-3 | |
Record name | 4-(2-bromoethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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